molecular formula C6H7ClN2O2S B6205453 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride CAS No. 1995072-45-1

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride

Katalognummer: B6205453
CAS-Nummer: 1995072-45-1
Molekulargewicht: 206.65 g/mol
InChI-Schlüssel: JCXKJCBHFOIVPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride: is a heterocyclic compound that features a fused imidazole and pyrrole ring system with a sulfonyl chloride functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride typically involves the cyclization of appropriate precursors followed by sulfonylation. One common method starts with the preparation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, which can be synthesized from aminocarbonyl compounds through a Marckwald reaction . The resulting intermediate is then treated with sulfonyl chloride reagents under controlled conditions to yield the desired sulfonyl chloride derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride serves as a versatile intermediate for the preparation of more complex molecules.

Biology and Medicine

The compound’s derivatives have shown potential in medicinal chemistry, particularly as inhibitors of enzymes and receptors involved in various diseases. For example, sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for producing functionalized compounds with specific properties .

Wirkmechanismus

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride and its derivatives often involves the inhibition of specific enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in the active sites of enzymes, leading to the formation of covalent bonds that inhibit enzyme activity . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development .

Eigenschaften

CAS-Nummer

1995072-45-1

Molekularformel

C6H7ClN2O2S

Molekulargewicht

206.65 g/mol

IUPAC-Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride

InChI

InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-4-9-3-1-2-5(9)8-6/h4H,1-3H2

InChI-Schlüssel

JCXKJCBHFOIVPE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=NC(=CN2C1)S(=O)(=O)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.